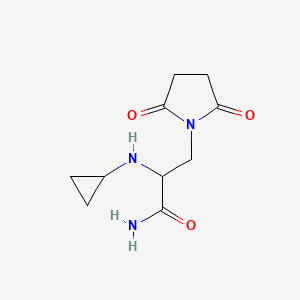
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group and a 2,5-dioxopyrrolidin-1-yl group attached to a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of cyclopropylamine with a suitable precursor containing the 2,5-dioxopyrrolidin-1-yl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, while also reducing the time and cost associated with batch processing. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group or the 2,5-dioxopyrrolidin-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A compound with a similar structure but different substituents, showing distinct biological activity.
2,5-Dioxopyrrolidin-1-yl acetic acid: Another related compound with different functional groups, used in various chemical reactions and applications.
Uniqueness
2-(Cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H15N3O3 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-(cyclopropylamino)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C10H15N3O3/c11-10(16)7(12-6-1-2-6)5-13-8(14)3-4-9(13)15/h6-7,12H,1-5H2,(H2,11,16) |
InChI-Schlüssel |
ARJOGKXFCCPQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(CN2C(=O)CCC2=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(2-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13531557.png)



![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)



![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)
